molecular formula C9H12N2O B8491728 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B8491728
M. Wt: 164.20 g/mol
InChI Key: YZOKZEMLMLOGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as microwave irradiation and the use of nucleophilic reagents.

Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions that are optimized for large-scale synthesis. These methods focus on the efficient construction of the bicyclic core through annulation reactions, such as the Knorr or Paal–Knorr reactions .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be acylated or alkylated, resulting in a mixture of isomers .

Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and sodium azide for nucleophilic substitution . These reactions are typically carried out in solvents such as carbon tetrachloride and acetone-water mixtures.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

Comparison with Similar Compounds

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-ethyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C9H12N2O/c1-2-11-8-4-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3

InChI Key

YZOKZEMLMLOGTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared analogously to Example 1 starting from ethylhydrazine and 2-(dimethylaminomethylene)-cyclohexane-1,3-dione.
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